molecular formula C9H15Cl2N3 B2498973 2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride CAS No. 2411274-03-6

2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride

Cat. No. B2498973
M. Wt: 236.14
InChI Key: WIWCLRFKANAUME-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on compounds structurally related to "2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride" involves complex synthesis processes. For example, studies have detailed the synthesis of cyclopropyl-containing pyrimidine derivatives through multi-component reactions, highlighting the strategic use of cyclopropyl groups and pyrimidinyl moieties in medicinal chemistry and material science. An efficient synthesis method involves cyclization reactions and the use of specific reagents to introduce the cyclopropyl and pyrimidinyl groups (Rosen, German, & Kerns, 2009).

Molecular Structure Analysis

The molecular structure of compounds like "2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride" often features cyclopropyl rings attached to a pyrimidin-2-ylethanamine scaffold. X-ray crystallography studies reveal that such structures can adopt specific conformations influenced by the cyclopropyl group, which may impact their biological activity and interaction with biomolecular targets. The detailed molecular geometry, including bond lengths and angles, is crucial for understanding the compound's reactivity and properties (Liu et al., 2009).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, achieved through alkylation, was studied. These compounds were structurally analyzed using X-ray crystallography, revealing their geometric configurations (Cetina et al., 2004).
  • Chemical Transformations and Biological Applications :

    • Research on the synthesis of antimicrobial agents highlighted the creation of 1-hydroxypiperazine dihydrochloride, which was then applied to the synthesis of new pyridone carboxylic acid antibacterial agents. Among these, a compound demonstrated potent antibacterial activity (Uno et al., 1989).
  • Antimalarial Research :

    • In antimalarial research, a dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one compound was explored as a potential antimalarial series. This was achieved through a simple treatment process, yielding significant results (Mustière et al., 2021).
  • Phosphodiesterase Inhibition :

    • The compound BAY 73-6691, a potent and selective inhibitor of phosphodiesterase 9 (PDE9), was characterized in vitro. This compound shows potential for Alzheimer's disease treatment and was studied using a novel PDE9 reporter cell line (Wunder et al., 2005).
  • Crystallography and Structural Studies :

    • Various compounds, including racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, were synthesized and their structures were analyzed through crystallography. These studies contribute to the understanding of molecular geometry and interactions (Liu et al., 2009).
  • Novel Syntheses of Cyclopropane Derivatives :

    • Research into the synthesis of cyclopropane nucleoside analogues focused on producing derivatives of uracil, thymine, and cytosine, which are key in nucleic acid chemistry (Grangier et al., 1994).
  • Herbicide Research :

    • The crystal structure of cyclosulfamuron, a pyrimidinylsulfonylurea herbicide, was determined, revealing key insights into its molecular interactions and stability. This research is crucial for the development of more effective herbicides (Kang et al., 2015).
  • Soluble Guanylyl Cyclase Stimulator Study :

    • A study on the nitric oxide-independent soluble guanylyl cyclase stimulator BAY 41-2272 focused on its relaxant activity in isolated human ureter specimens. This research contributes to our understanding of ureter physiology and potential therapeutic applications (Miyaoka et al., 2011).

properties

IUPAC Name

2-cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c10-8(6-7-2-3-7)9-11-4-1-5-12-9;;/h1,4-5,7-8H,2-3,6,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVSSSHYZNNWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C2=NC=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-pyrimidin-2-ylethanamine;dihydrochloride

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